![molecular formula C18H38O4 B14199003 2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 920753-88-4](/img/structure/B14199003.png)
2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its long alkyl chain and multiple ether linkages, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 12-methyltridecane-1,12-diol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include a temperature range of 80-120°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with proteins, affecting their structure and function, which is useful in biochemical assays and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: Similar in structure but with shorter alkyl chains.
Polyethylene glycol: A polymer with repeating ethylene glycol units, used in various industrial and medical applications.
Dodecyl ether: Another ether compound with a long alkyl chain, used as a surfactant.
Uniqueness
2,2’-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol) is unique due to its specific alkyl chain length and multiple ether linkages, which provide distinct chemical and physical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
920753-88-4 |
|---|---|
Molekularformel |
C18H38O4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-[12-(2-hydroxyethoxy)-12-methyltridecoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-18(2,22-17-14-20)12-10-8-6-4-3-5-7-9-11-15-21-16-13-19/h19-20H,3-17H2,1-2H3 |
InChI-Schlüssel |
TXJQJGNTRGZKDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCCCCCOCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


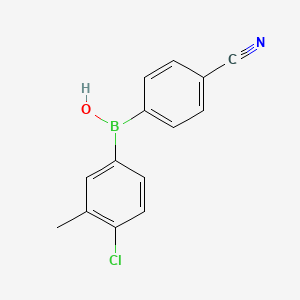
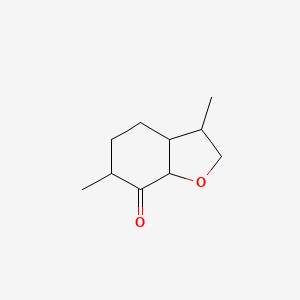
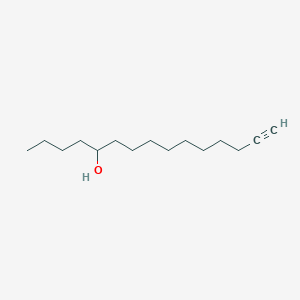

![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
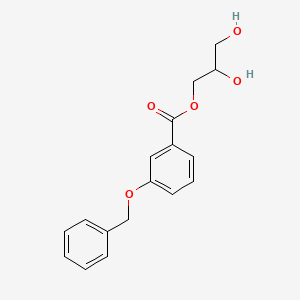
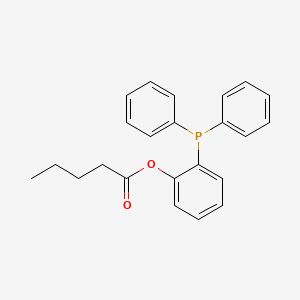
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
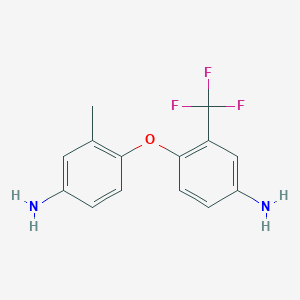

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
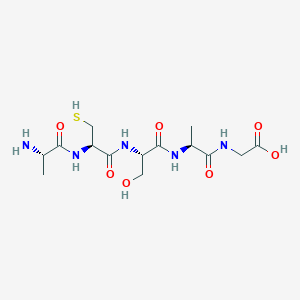
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
